molecular formula C6H6ClN B568849 3-Chloro-2,4,6-trideuteroaniline CAS No. 347840-11-3

3-Chloro-2,4,6-trideuteroaniline

Cat. No. B568849
CAS RN: 347840-11-3
M. Wt: 130.589
InChI Key: PNPCRKVUWYDDST-NRUYWUNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,4,6-trideuteroaniline is a biochemical used for proteomics research . It has a molecular formula of C6H3D3ClN and a molecular weight of 130.59 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,4,6-trideuteroaniline consists of a benzene ring with a chlorine atom and an amine group attached to it . The three hydrogen atoms in the amine group are replaced by deuterium .


Chemical Reactions Analysis

3-Chloro-2,4,6-trideuteroaniline is used in proteomics research . It’s also reported to be used in the synthesis of pyrimidoazepine analogs as serotonin 5-HT2A and 5-HT2C receptor ligands for the treatment of obesity .


Physical And Chemical Properties Analysis

3-Chloro-2,4,6-trideuteroaniline has a molecular formula of C6H3D3ClN and a molecular weight of 130.59 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Future Directions

3-Chloro-2,4,6-trideuteroaniline has potential applications in proteomics research . Its use in the synthesis of pyrimidoazepine analogs for the treatment of obesity indicates potential future directions in medicinal chemistry .

properties

IUPAC Name

3-chloro-2,4,6-trideuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPCRKVUWYDDST-NRUYWUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1N)[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4,6-trideuteroaniline

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